molecular formula C9H8F3NO3 B13129864 Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate

Katalognummer: B13129864
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: FYUCDTGRJUPSHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate is a chemical compound with a complex structure that includes amino, difluoromethoxy, and fluorobenzoate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-amino-2-fluorobenzoic acid with difluoromethoxy reagents under controlled conditions to introduce the difluoromethoxy group. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and fluorobenzoate groups can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-amino-4-(trifluoromethoxy)-2-fluorobenzoate
  • Methyl 5-amino-4-(methoxy)-2-fluorobenzoate
  • Methyl 5-amino-4-(chloromethoxy)-2-fluorobenzoate

Uniqueness

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity and stability are required.

Eigenschaften

Molekularformel

C9H8F3NO3

Molekulargewicht

235.16 g/mol

IUPAC-Name

methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)4-2-6(13)7(3-5(4)10)16-9(11)12/h2-3,9H,13H2,1H3

InChI-Schlüssel

FYUCDTGRJUPSHJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1F)OC(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.